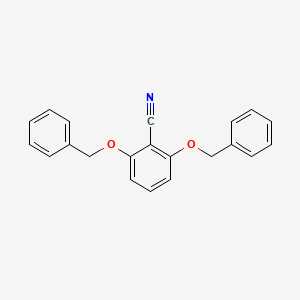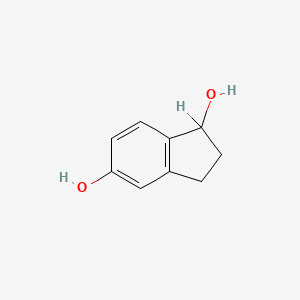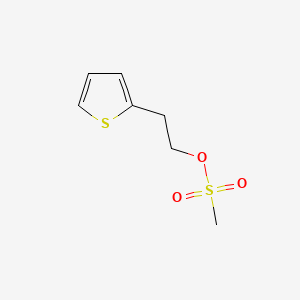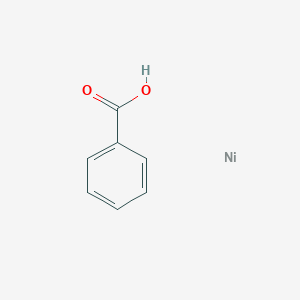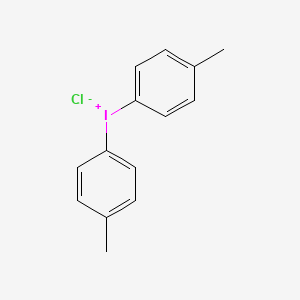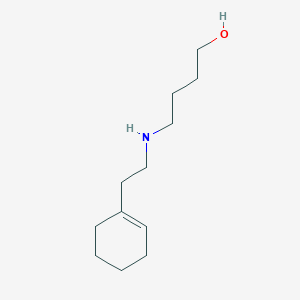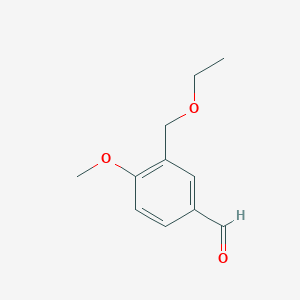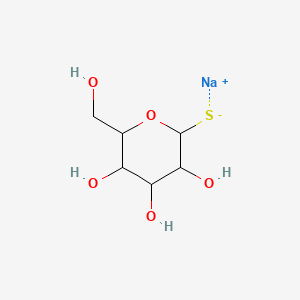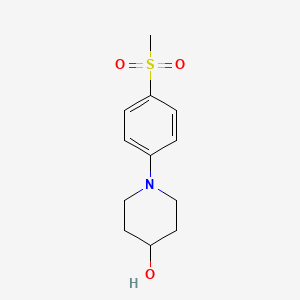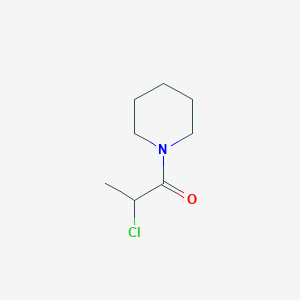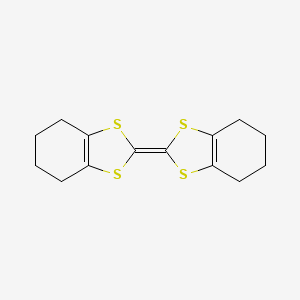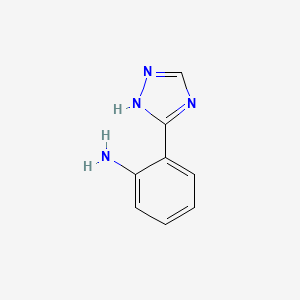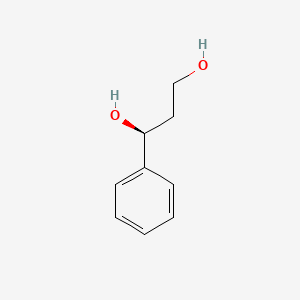
(1S)-1-phenylpropane-1,3-diol
Descripción general
Descripción
(1S)-1-phenylpropane-1,3-diol, also known as L-PPD, is a chiral compound that has gained attention in recent years due to its various biological activities. This compound is a diastereomer of D-PPD, which is a well-known antioxidant and anti-inflammatory agent. L-PPD has been shown to possess similar activities, but with higher potency and fewer side effects.
Aplicaciones Científicas De Investigación
Catalyst in Asymmetric Synthesis
- (1S)-1-phenylpropane-1,3-diol and its derivatives have been utilized as catalysts in asymmetric synthesis. For instance, they have been used in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses of up to 92% (Sarvary, Wan, & Frejd, 2002).
Synthesis of Chiral Compounds
- The compound is pivotal in the synthesis of various chiral molecules. It has been used in the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol, starting from simple aldehydes, showcasing its versatility in stereochemical control (Kihumbu, Stillger, Hummel, & Liese, 2002).
Reactions with Other Compounds
- (1S)-1-phenylpropane-1,3-diol and its derivatives have shown interesting reactions with other compounds. For example, in a study, 1-phenylpropane-1,2-dione reacted with urea and related compounds to form various bicyclic and spiro-compounds, highlighting its reactivity and potential in creating diverse chemical structures (Butler, Hussain, & Leitch, 1980).
Role in Multi-Enzymatic Synthesis
- This compound plays a significant role in multi-enzymatic synthesis processes. It has been used as a key intermediate in the high regio- and stereoselective synthesis of phenylpropanolamines, demonstrating its utility in complex biochemical pathways (Corrado, Knaus, & Mutti, 2021).
Applications in Analytical Chemistry
- In analytical chemistry, derivatives of (1S)-1-phenylpropane-1,3-diol have been used for the study of reactions with the tetrahydroxyborate ion, indicating its usefulness in understanding complex chemical interactions and reactions (Dawber, 1987).
Propiedades
IUPAC Name |
(1S)-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426201 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-phenylpropane-1,3-diol | |
CAS RN |
96854-34-1 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

